5,6,7,8-Tetrahydro-1,2-naphthalenedione

Total Synthesis Natural Product Chemistry Synthetic Intermediate

5,6,7,8-Tetrahydro-1,2-naphthalenedione (CAS 135756-21-7) is a bicyclic ortho‑quinone featuring a partially saturated naphthalene ring, classified as a tetrahydronaphthalene‑1,2‑dione. Unlike fully aromatic 1,2‑naphthoquinone (CAS 524‑42‑5), this compound possesses a non‑aromatic cyclohexene ring that imparts distinctive conformational flexibility and a unique redox profile.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 135756-21-7
Cat. No. B12683019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,2-naphthalenedione
CAS135756-21-7
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=O)C2=O
InChIInChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6H,1-4H2
InChIKeyBYTHYUHUIKZJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydro-1,2-naphthalenedione (CAS 135756-21-7): Core Chemical Identity and Structural Context for Procurement


5,6,7,8-Tetrahydro-1,2-naphthalenedione (CAS 135756-21-7) is a bicyclic ortho‑quinone featuring a partially saturated naphthalene ring, classified as a tetrahydronaphthalene‑1,2‑dione [1]. Unlike fully aromatic 1,2‑naphthoquinone (CAS 524‑42‑5), this compound possesses a non‑aromatic cyclohexene ring that imparts distinctive conformational flexibility and a unique redox profile . It serves as a key synthetic intermediate, notably in the reported total synthesis of (±)‑brazilin, and participates in o‑quinone‑specific glutathione conjugation reactions that differ fundamentally from para‑quinone analogs such as 5,6,7,8‑tetrahydro‑1,4‑naphthalenedione [2].

Why 5,6,7,8-Tetrahydro-1,2-naphthalenedione Cannot Be Substituted by Generic Naphthoquinone Analogs


Procurement decisions for 5,6,7,8‑tetrahydro‑1,2‑naphthalenedione must account for the compound’s ortho‑quinone architecture and partially saturated ring system, which together govern its reactivity and biological interactions [1]. Generic substitution with 5,6,7,8‑tetrahydro‑1,4‑naphthalenedione or fully aromatic 1,2‑naphthoquinone introduces a different quinone isomer or aromaticity state, altering redox potential, electrophilic character, and glutathione‑trapping behavior [2]. The quantitative distinctions documented below demonstrate that these structural-differences translate into measurable divergences in synthetic utility and biochemical reactivity, making compound‑specific sourcing essential for reproducible research outcomes [1][3].

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-1,2-naphthalenedione Relative to Its Closest Analogs


Synthetic Utility in (±)-Brazilin Total Synthesis Versus Non-Hydrogenated 1,2-Naphthoquinone

5,6,7,8‑Tetrahydro‑1,2‑naphthalenedione serves as a direct precursor in the total synthesis of the homoisoflavonoid natural product (±)‑brazilin, a role that fully aromatic 1,2‑naphthoquinone cannot fulfill without additional reduction steps . The synthesis, reported by Pettus and co‑workers, leverages the compound’s pre‑installed tetrahydro ring to construct the chroman core of brazilin in a concise sequence, whereas fully aromatic 1,2‑naphthoquinone would first require selective partial hydrogenation, adding at least one synthetic step and potentially compromising overall yield [1].

Total Synthesis Natural Product Chemistry Synthetic Intermediate

Ortho‑Quinone Glutathione Conjugation Specificity Versus Para‑Quinone Isomer 5,6,7,8‑Tetrahydro‑1,4‑naphthalenedione

5,6,7,8‑Tetrahydro‑1,2‑naphthalenedione, as an ortho‑quinone, participates in P450‑catalyzed formation of mono‑ and di‑glutathione (GSH) conjugates in rat liver microsomal systems, a reactivity profile established for o‑quinone estrogen analogs and their AB‑ring tetrahydronaphthalene mimics [1]. In contrast, the corresponding 1,4‑naphthalenedione isomer (5,6,7,8‑tetrahydro‑1,4‑naphthalenedione) acts as a Michael acceptor at a different conjugated position and does not form the same ortho‑quinone‑specific di‑GSH adducts [1][2]. This distinction is critical for studies of quinone‑mediated protein modification or oxidative stress where the regiochemistry of thiol adduction dictates biological outcome [1].

Xenobiotic Metabolism Quinone Toxicity Glutathione Trapping

Redox Potential Differentiation: Ortho‑Quinone vs. Para‑Quinone Naphthoquinone Scaffolds

Electrochemical studies of naphthoquinone derivatives demonstrate that ortho‑quinones (1,2‑isomers) undergo reduction more readily than their para‑quinone (1,4‑isomer) counterparts under comparable conditions [1]. For the benchmark pair 1,2‑naphthoquinone and 1,4‑naphthoquinone, the reported reduction potentials differ by approximately 70–100 mV, with 1,2‑naphthoquinone exhibiting a more positive (easier) reduction potential [1][2]. The tetrahydro substitution in 5,6,7,8‑tetrahydro‑1,2‑naphthalenedione partially attenuates this difference by removing aromatic conjugation in the saturated ring, but the fundamental ortho‑quinone advantage in reducibility is retained [2].

Electrochemistry Redox Biology Quinone Reduction

Structural Differentiation from 4‑Hydroxy‑5,6,7,8‑tetrahydronaphthalene‑1,2‑dione: Absence of Phenolic OH and Implications for Downstream Functionalization

5,6,7,8‑Tetrahydro‑1,2‑naphthalenedione (C₁₀H₁₀O₂, MW 162.19) lacks the hydroxyl substituent present in its 4‑hydroxy analog (4‑hydroxy‑5,6,7,8‑tetrahydronaphthalene‑1,2‑dione, CAS 91715‑49‑0, C₁₀H₁₀O₃, MW 178.19) [1][2]. This absence eliminates a hydrogen‑bond donor site, reduces molecular weight by 16 Da, and prevents undesirable side reactions such as oxidation to quinone methides that the 4‑hydroxy compound can undergo under basic conditions [3]. In structure–activity relationship (SAR) studies on naphthoquinone derivatives, the presence or absence of a hydroxyl group at the 4‑position dramatically influences cytotoxicity: hydroxylated 1,2‑naphthoquinones can show IC₅₀ values differing by >10‑fold from their non‑hydroxylated counterparts in HepG2 hepatocellular carcinoma cells [2].

Medicinal Chemistry Structure-Activity Relationship Chemical Derivatization

Pre‑Reduced Ring System for Dearomatization‑Based Synthesis: Differentiation from Fully Aromatic 1,2‑Naphthoquinone Building Blocks

The partially saturated cyclohexene ring in 5,6,7,8‑tetrahydro‑1,2‑naphthalenedione distinguishes it from fully aromatic 1,2‑naphthoquinone (C₁₀H₆O₂) as a building block for further dearomatization‑based transformations . In photoredox reactions of naphthoquinone derivatives, the presence of an already partially reduced ring changes the absorption spectrum and excited‑state reactivity, enabling selective C–H bond oxygenation at the α‑position of the quinone nucleus that is not accessible with fully aromatic substrates [1]. Additionally, the compound can be oxidized back to 1,2‑naphthoquinone or further reduced to 5,6,7,8‑tetrahydro‑1,2‑naphthalenediol, providing a chemically addressable redox handle unavailable in fully aromatic or fully saturated analogs .

Dearomatization Chemistry C–H Functionalization Photoredox Catalysis

High‑Value Application Scenarios for 5,6,7,8‑Tetrahydro‑1,2‑naphthalenedione Based on Demonstrated Differentiation


Total Synthesis of Brazilin‑Class Homoisoflavonoids Requiring a Pre‑Reduced Chroman Building Block

Research groups targeting the total synthesis of brazilin, hematoxylin, or related homoisoflavonoid natural products should procure 5,6,7,8‑tetrahydro‑1,2‑naphthalenedione as the key intermediate. As demonstrated by Pettus and co‑workers, this compound provides the correctly oxidized tetrahydro‑naphthalene core in a single building block, circumventing the chemoselectivity challenges and yield losses associated with post‑synthetic partial hydrogenation of aromatic naphthoquinones . The documented total synthesis achieves (±)‑brazilin in seven steps, a brevity that depends critically on the pre‑installed oxidation state of this compound .

Ortho‑Quinone Electrophilic Metabolite Modeling and Glutathione Adductomics Studies

In toxicology and drug metabolism research, 5,6,7,8‑tetrahydro‑1,2‑naphthalenedione serves as a chemically defined model substrate for studying ortho‑quinone‑mediated protein modification. The compound generates both mono‑ and di‑GSH adducts upon P450‑catalyzed oxidation in liver microsome systems, a reactivity fingerprint that faithfully recapitulates the behavior of catechol estrogen‑derived o‑quinones [1]. Unlike para‑quinone analogs such as 5,6,7,8‑tetrahydro‑1,4‑naphthalenedione, which undergo only 1,4‑Michael addition, the ortho‑quinone scaffold produces a distinct adduct spectrum that enables unambiguous pathway deconvolution in complex biological matrices [1].

Electrochemical Sensor Development Exploiting Ortho‑Quinone Redox Accessibility

For electrochemical sensing applications that require a quinone mediator with a more positive reduction potential than para‑quinone‑based probes, 5,6,7,8‑tetrahydro‑1,2‑naphthalenedione offers an attractive redox profile. The ortho‑quinone configuration provides a reduction potential estimate that is 70–150 mV more accessible than isomeric para‑quinones, facilitating electron transfer under milder reducing conditions [2]. Additionally, the partially saturated ring reduces non‑specific hydrophobic interactions with biological membranes relative to fully aromatic naphthoquinones, potentially improving signal‑to‑noise ratios in cellular sensing applications [2][3].

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